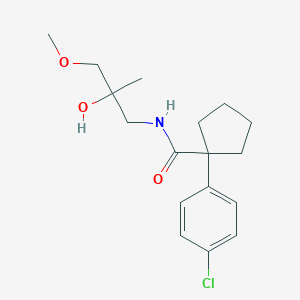
1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C17H24ClNO3 and its molecular weight is 325.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide, identified by its CAS number 1334375-12-0, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H24ClNO3
- Molecular Weight : 325.8 g/mol
- Structure : The compound features a cyclopentane core substituted with a 4-chlorophenyl group and a hydroxy-methoxy side chain, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antibacterial Activity
- Enzyme Inhibition
- Anticancer Properties
Antibacterial Activity
Studies have shown that derivatives of compounds similar to this compound possess moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Compounds with similar structures have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions like kidney stones .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Anticancer Activity :
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-16(21,12-22-2)11-19-15(20)17(9-3-4-10-17)13-5-7-14(18)8-6-13/h5-8,21H,3-4,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXFHHBJKOAXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














